ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate
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Overview
Description
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate is a chemical compound with a complex structure that includes a hydrazone moiety, a cyano group, and a trifluorobutanoate ester
Mechanism of Action
Mode of Action
The compound is involved in iminyl radical-promoted reactions . It is suggested that a mechanism involving iminyl radical intermediates, initiated by Cu (I) species, is proposed . This leads to the introduction of useful functional groups into pyrrolines .
Biochemical Pathways
The compound is involved in the cascade radical cyclization/functionalization of γ,δ-unsaturated oxime esters . This process introduces useful functional groups into pyrrolines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate can be compared with other similar compounds such as:
Ethyl (2-cyanoacetyl)carbamate: Lacks the trifluorobutanoate ester, resulting in different chemical properties and applications.
Ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate: Contains a triazole ring, leading to distinct reactivity and biological activities.
Imidazo[1,2-a]pyrazine derivatives: These compounds have a different core structure but share some similar reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)/b14-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLXOGBEIQKEGG-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC#N)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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